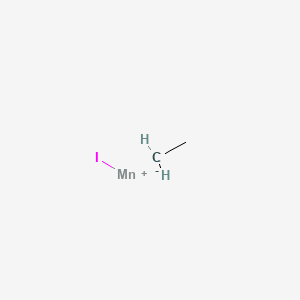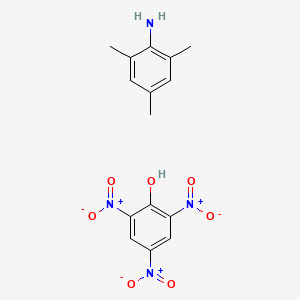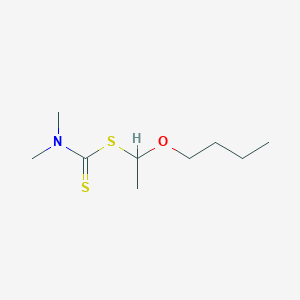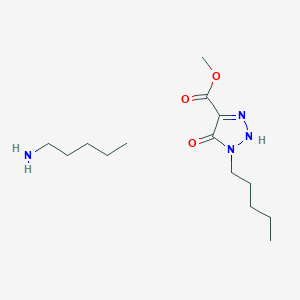
1,1'-Dipropyl-4,4'-bipyridin-1-ium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied for their applications in various fields, including molecular electronics and redox flow batteries .
Preparation Methods
The reaction conditions often require the use of polar solvents and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its applications in electrochemical devices.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizing or reducing agents, and the reactions are often carried out under controlled temperatures and inert atmospheres.
Scientific Research Applications
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecular architectures and supramolecular assemblies.
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in redox-based therapies.
Mechanism of Action
The mechanism of action of 1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include various redox-active sites within the compound, which interact with external redox agents to produce the desired electrochemical effects .
Comparison with Similar Compounds
1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate can be compared with other bipyridinium compounds, such as:
1,1’-Dimethyl-4,4’-bipyridin-1-ium chloride: Similar in structure but with different alkyl groups, leading to variations in electrochemical properties.
1,1’-Diethyl-4,4’-bipyridin-1-ium bromide: Another variant with different alkyl groups and counterions, affecting its solubility and reactivity.
1,1’-Bis(3-sulfopropyl)-4,4’-bipyridinium dihydroxide: A compound with additional functional groups, providing unique properties for specific applications.
The uniqueness of 1,1’-Dipropyl-4,4’-bipyridin-1-ium sulfate lies in its specific alkyl groups and sulfate counterion, which confer distinct electrochemical characteristics and make it suitable for particular applications in redox chemistry and electrochemical devices .
Properties
CAS No. |
92220-37-6 |
|---|---|
Molecular Formula |
C16H22N2O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;sulfate |
InChI |
InChI=1S/C16H22N2.H2O4S/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;1-5(2,3)4/h5-8,11-14H,3-4,9-10H2,1-2H3;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
BJQCFVHKMGTQHN-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)


![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)

![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)

![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
